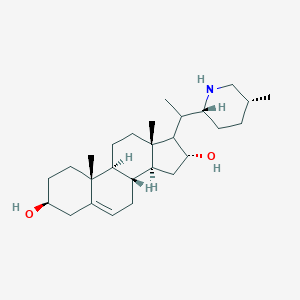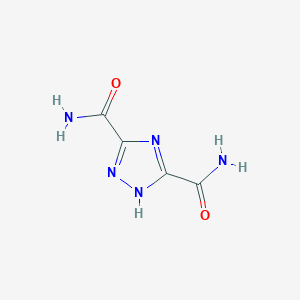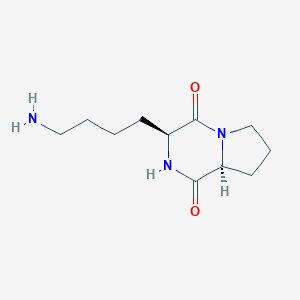
2-Amino-2,3-dimethylbutyramide
概要
説明
“2-Amino-2,3-dimethylbutyramide” is a white crystalline substance . It is an important intermediate in the synthesis of potent imidazoline herbicides . It is also used to prepare new chiral ligands .
Synthesis Analysis
The synthesis of “2-Amino-2,3-dimethylbutyramide” involves adding concentrated sulfuric acid into a three-necked flask, then adding 2-amino-2,3-dimethylbutyronitrile at 25°C under water bath cooling. The mixture is then heated to 100°C and maintained for 1 hour. Concentrated ammonia is added below 75°C, stirred for a moment, extracted with dichloromethane, and then dried and concentrated to obtain the crystalline product .
Molecular Structure Analysis
The molecular formula of “2-Amino-2,3-dimethylbutyramide” is C6H14N2O . Its molecular weight is 130.19 .
Chemical Reactions Analysis
The enzymatic production of “2-Amino-2,3-dimethylbutyramide” from 2-amino-2,3-dimethylbutyronitrile has been developed . This process involves the use of nitrile hydratase (NHase) and has been optimized for continuous production in both aqueous and biphasic systems .
Physical And Chemical Properties Analysis
“2-Amino-2,3-dimethylbutyramide” is a white crystalline substance that is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene . It has a melting point of 74.5-76°C .
科学的研究の応用
Synthesis of Imidazolinone Herbicides
ADBA is an important intermediate in the synthesis of imidazolinone herbicides . Imidazolinone herbicides, such as imazethapyr, imazaquin, and imazapyr, are widely used around the world for broad-spectrum control of broadleaf weeds and grasses in rice and leguminous crops .
Biocatalysis
The recombinant production of nitrile hydratase (NHase) in Escherichia coli for ADBA synthesis has been explored . The enzymatic properties of recombinant NHase were studied and indicated robust thermal stability and inhibition of cyanide ions due to substrate degradation .
Enzymatic Production
A novel enzymatic route for the synthesis of ADBA from 2-amino-2,3-dimethylbutyronitrile (ADBN) was developed . This process overcomes the inhibition of NHase by cyanide dissociated from ADBN by temperature control .
Use in Green Chemistry
The fluorous solvent–aqueous biphasic system has been applied to a biocatalytic process for the first time, suggesting that the fluorous solvent employed in the biphasic system satisfies the requirements for green chemistry .
Preparation of New Chiral Ligands
ADBA is used to prepare new chiral ligands . Chiral ligands are important in the field of asymmetric synthesis, which is a key process in the production of pharmaceuticals and agrochemicals.
Industrial Applications
The enzymatic synthesis of ADBA using whole cells of Rhodococcus boritolerans CCTCC M 208108 shows potential for industrial application . This process improves the product concentration, yield, and catalyst productivity .
Safety and Hazards
将来の方向性
作用機序
- ADBA is an intermediate in the synthesis of herbicides such as imazethapyr, imazaquin, and imazapyr . However, its direct targets are not well-documented in the literature.
Target of Action
Mode of Action
特性
IUPAC Name |
2-amino-2,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQUHCGFDFLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2,3-dimethylbutyramide | |
CAS RN |
40963-14-2 | |
| Record name | 2-Amino-2,3-dimethylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?
A1: Nitrile hydratase offers several advantages for ADBA synthesis:
- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].
- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].
Q2: What challenges are associated with using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production, and how are they addressed?
A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)